ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is known for its biological activity and versatility in chemical synthesis. The presence of multiple functional groups, including ester, carbamoyl, and methoxy groups, makes this compound an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester. For example, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield the pyridazine core.
Introduction of the Substituents: The next step involves the introduction of the 2-methylphenyl group, which can be achieved through a Friedel-Crafts acylation reaction. The ethoxycarbonyl and carbamoyl groups can be introduced through esterification and amidation reactions, respectively.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This can be achieved through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the ester and carbamoyl moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophilic substitution reactions can occur at the ester and carbamoyl groups. For example, the ethoxy group in the ester can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The pyridazine ring is known to interact with various biological targets.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The pyridazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s multiple functional groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Methyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and the position of the substituents on the pyridazine ring. This unique structure may result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7/c1-4-33-24(31)17-10-12-18(13-11-17)26-21(29)15-35-20-14-22(30)28(19-9-7-6-8-16(19)3)27-23(20)25(32)34-5-2/h6-14H,4-5,15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJRMSJQLJCZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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